7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with significant interest in the fields of medicinal chemistry and pharmacology. Its chemical structure features a tetrahydroisoquinoline core, which is modified with hydroxyl and carboxylic acid functional groups, as well as iodine substituents. The compound is recognized for its potential biological activities and has been classified under various chemical categories including heterocyclic compounds and iodinated derivatives.
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid falls under several classifications:
The synthesis of 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. A notable method includes the use of commercially available 3,5-diiodo-D/L-tyrosines as starting materials. The synthetic pathway generally involves the following steps:
Technical details regarding reaction conditions such as temperature, solvents used (e.g., dimethyl sulfoxide), and catalysts (if any) are crucial for optimizing yield and purity .
Key structural data include:
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, solvent) and yields are essential for characterizing these reactions .
The mechanism of action for 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors relevant to neurological or anti-inflammatory pathways. Its structural similarity to known bioactive compounds suggests potential modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes.
Research indicates that compounds with similar structures exhibit various pharmacological effects including neuroprotective activities and potential applications in treating neurodegenerative diseases .
Some physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm structure and purity .
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several potential applications:
The ongoing research into its biological activities could lead to new therapeutic agents targeting various health conditions .
This compound belongs to the tetrahydroisoquinoline (THIQ) alkaloid class, characterized by a partially saturated isoquinoline core fused to a benzene ring. Its systematic IUPAC name is 7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, reflecting three critical structural features:
The molecular formula is C₁₀H₉I₂NO₃, with a molecular weight of 444.99 g/mol. Its canonical SMILES notation (OC(=O)C1CC2=C(CN1)C(I)=C(O)C(I)=C2) and InChIKey (FGHLNNQVWGFFNZ-UHFFFAOYSA-N) provide unambiguous representations for computational studies and database searches [3] [5].
Table 1: Core Structural Identifiers
Property | Value |
---|---|
CAS Registry Number | 160080-87-5 |
Molecular Formula | C₁₀H₉I₂NO₃ |
Molecular Weight | 444.99 g/mol |
IUPAC Name | 7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
Canonical SMILES | OC(=O)C1CC2=C(CN1)C(I)=C(O)C(I)=C2 |
InChIKey | FGHLNNQVWGFFNZ-UHFFFAOYSA-N |
Tetrahydroisoquinolines have been investigated since the early 20th century due to their presence in natural products and biologically active molecules. The incorporation of halogen atoms (particularly iodine) at specific ring positions emerged as a strategic approach to:
The synthesis of this diiodinated THIQ derivative represents an advancement in medicinal chemistry strategies aimed at optimizing the core THIQ scaffold. Its development aligns with broader efforts to create halogen-enriched molecular libraries for high-throughput screening against therapeutic targets, particularly in central nervous system disorders and oncology [1] [4]. The presence of two heavy iodine atoms facilitates structure-activity relationship (SAR) studies using X-ray crystallography and spectroscopic methods, providing insights into receptor-ligand interactions unavailable with lighter halogen analogs [3].
This compound serves as a multifunctional building block in pharmaceutical design, integrating three modifiable pharmacophores:
The electron-withdrawing iodine atoms significantly influence the compound's physicochemical properties, increasing its lipophilicity (experimental LogP ≈ 1.7) compared to non-halogenated analogs like 7-hydroxy-THIQ-3-carboxylic acid (LogP ≈ 0.5) [1] [8]. This modification enhances blood-brain barrier permeability in preclinical models, making it valuable for neuropharmaceutical development. Additionally, the iodine substituents sterically protect the phenolic hydroxyl from rapid glucuronidation, potentially extending in vivo half-life [3] [4].
Table 2: Comparative Analysis of THIQ Carboxylic Acid Derivatives
Parameter | 7-OH-6,8-I₂-THIQ-3-COOH | 7-OH-THIQ-3-COOH (Unsubstituted) |
---|---|---|
Molecular Weight | 444.99 g/mol | 193.20 g/mol |
Halogen Content | 57.0% (I) | 0% |
Calculated LogP* | 1.7003 | 0.42 |
Hydrogen Bond Donors | 3 (2xOH, 1xCOOH) | 3 (2xOH, 1xCOOH) |
Hydrogen Bond Acceptors | 5 (3xO, 1xN, 1xOH) | 4 (3xO, 1xN) |
Rotatable Bonds | 1 | 2 |
Medicinal Chemistry Utility | Radiolabeling, Halogen bonding | Peptide mimetics |
*Experimental or computational values from research data [1] [8]
The ortho-diiodo configuration creates a unique electronic environment where the hydroxyl group exhibits altered acidity (predicted pKa ~9.5 vs. ~10.3 in unsubstituted analogs), influencing its hydrogen-bonding capacity in molecular recognition processes. This functionalization pattern is particularly valuable for developing protease inhibitors, receptor modulators, and metal-chelating therapeutic agents [3] [4] [5].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0